
ifenprodil tartrate
概要
説明
It is a non-competitive NMDA receptor antagonist that acts at the polyamine site. This compound has been studied for its potential therapeutic applications, particularly in the field of neuropharmacology.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Benzyl-1-(beta,4-dihydroxy-alpha-methylphenethyl)piperidinium hydrogen tartrate involves several steps. The starting materials typically include benzylpiperidine and hydroxyphenylpropanol. The reaction conditions often involve the use of solvents such as ethanol or methanol, and catalysts like palladium on carbon (Pd/C) for hydrogenation reactions. The final product is obtained through crystallization and purification processes .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction parameters is common to maintain consistency and efficiency in production .
化学反応の分析
Types of Reactions
4-Benzyl-1-(beta,4-dihydroxy-alpha-methylphenethyl)piperidinium hydrogen tartrate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions often involve hydrogenation using catalysts such as Pd/C.
Substitution: Nucleophilic substitution reactions can occur with reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Palladium on carbon (Pd/C), hydrogen gas (H2)
Substitution: Alkyl halides, acyl chlorides
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
科学的研究の応用
Post-Traumatic Stress Disorder (PTSD)
A randomized double-blind study investigated the efficacy of ifenprodil tartrate in adolescents with PTSD. The trial involved ten participants, with results indicating a mild trend towards improvement in PTSD symptoms after four weeks of treatment. Specifically, significant improvements were noted in hyperarousal and dissociation subscores, suggesting potential as a safe treatment alternative for adolescent patients with PTSD .
Methamphetamine Dependence
Ifenprodil has also been evaluated for its potential in treating methamphetamine dependence. A clinical trial aimed to assess its safety and efficacy as an off-label treatment. The study is significant as it addresses a gap in pharmacotherapy options for this addiction, with preliminary findings indicating promising outcomes .
COVID-19 Treatment
Ifenprodil is currently under investigation for its application in treating COVID-19. A Phase 2b/3 clinical trial is evaluating its safety and efficacy in hospitalized patients with confirmed SARS-CoV-2 infection. The rationale stems from ifenprodil's ability to mediate anti-inflammatory responses and reduce lung injury, which are critical factors in severe COVID-19 cases .
Data Table: Summary of Clinical Studies Involving this compound
Case Studies
- Case Study on PTSD : In a small cohort of adolescents treated with this compound, baseline assessments showed significant symptomatology related to PTSD. Post-treatment evaluations indicated reductions in hyperarousal and dissociative symptoms, suggesting that ifenprodil may play a role in modulating stress-related responses .
- Case Study on COVID-19 : Preliminary results from ongoing trials indicate that patients receiving ifenprodil showed reduced lung edema and improved respiratory function compared to control groups, highlighting its potential as a therapeutic agent against severe respiratory complications associated with COVID-19 .
作用機序
The compound exerts its effects by acting as a non-competitive antagonist at the NMDA receptor, specifically at the polyamine site. This interaction inhibits the receptor’s activity, which can modulate synaptic transmission and reduce excitotoxicity. The molecular targets include the NMDA receptor subunits, and the pathways involved are related to calcium ion influx and downstream signaling cascades.
類似化合物との比較
Similar Compounds
Ifenprodil: The parent compound of the tartrate salt, with similar NMDA receptor antagonist properties.
Eliprodil: Another NMDA receptor antagonist with a different chemical structure but similar pharmacological effects.
Traxoprodil: A selective NMDA receptor antagonist with potential therapeutic applications in neuroprotection.
Uniqueness
4-Benzyl-1-(beta,4-dihydroxy-alpha-methylphenethyl)piperidinium hydrogen tartrate is unique due to its specific binding affinity for the polyamine site of the NMDA receptor, which distinguishes it from other NMDA receptor antagonists. This unique interaction profile contributes to its potential therapeutic benefits and research applications.
生物活性
Ifenprodil tartrate is a compound primarily known for its role as a neuroprotective agent and NMDA receptor antagonist. Its biological activity has been studied in various contexts, particularly in relation to neurological disorders and substance dependence. This article provides an overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
Ifenprodil selectively binds to the GluN2B subunit of the NMDA receptor, inhibiting its activity. This action is significant because NMDA receptors are involved in excitatory neurotransmission and play a crucial role in synaptic plasticity, learning, and memory. By modulating NMDA receptor activity, ifenprodil can exert neuroprotective effects, particularly in conditions characterized by excitotoxicity.
1. This compound in Post-Traumatic Stress Disorder (PTSD)
A randomized, double-blind, placebo-controlled trial explored the efficacy of this compound in treating adolescents with PTSD. The study involved ten participants aged 13 to 18 years who received either 40 mg/day of ifenprodil or a placebo for four weeks.
Results:
- Primary Outcome: The Impact of Event Scale-Revised for Japanese (IES-R-J) showed a mild trend towards improvement (p = 0.0895).
- Secondary Outcomes: Significant improvements were noted in hyperarousal subscores and dissociation subscores on the Trauma Symptom Checklist for Children-Japanese (TSCC-J) after two weeks.
These findings suggest that ifenprodil may serve as a short-term treatment option for PTSD in adolescents .
2. This compound in Methamphetamine Dependence
Another clinical trial investigated ifenprodil's potential in treating methamphetamine dependence. Participants were randomized into three groups: placebo, 60 mg/day ifenprodil, or 120 mg/day ifenprodil over an 84-day period.
Results:
- Primary Outcome: The presence or absence of methamphetamine use was assessed.
- Secondary Outcomes: Included days of abstinence and relapse risk.
- Preliminary results indicated that high-dose ifenprodil may reduce drug cravings and improve abstinence rates .
Comparative Efficacy
A comparative analysis of ifenprodil with other treatments reveals its unique profile:
Compound | Mechanism | Clinical Use | Efficacy Evidence |
---|---|---|---|
This compound | NMDA receptor antagonist | PTSD, substance dependence | Positive outcomes in clinical trials |
Vinpocetine | Cerebral vasodilator | Cognitive enhancement | Mixed results; less focus on NMDA |
Dihydroergotoxine | Alpha-adrenergic agonist | Cerebral circulation improvement | Limited evidence compared to ifenprodil |
Case Study 1: PTSD Treatment
A case study involving an adolescent patient treated with ifenprodil showed notable improvements in PTSD symptoms after four weeks, aligning with trial findings. The patient's hyperarousal and dissociation symptoms decreased significantly post-treatment.
Case Study 2: Substance Dependence
In another case involving an adult with methamphetamine dependence, administration of high-dose ifenprodil resulted in reduced cravings and increased periods of abstinence from substance use.
Research Findings
Further research has highlighted the neuroprotective properties of ifenprodil beyond its role as an NMDA antagonist:
特性
IUPAC Name |
4-[2-(4-benzylpiperidin-1-yl)-1-hydroxypropyl]phenol;2,3-dihydroxybutanedioic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C21H27NO2.C4H6O6/c2*1-16(21(24)19-7-9-20(23)10-8-19)22-13-11-18(12-14-22)15-17-5-3-2-4-6-17;5-1(3(7)8)2(6)4(9)10/h2*2-10,16,18,21,23-24H,11-15H2,1H3;1-2,5-6H,(H,7,8)(H,9,10) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMPRDSPPYMZQBT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C1=CC=C(C=C1)O)O)N2CCC(CC2)CC3=CC=CC=C3.CC(C(C1=CC=C(C=C1)O)O)N2CCC(CC2)CC3=CC=CC=C3.C(C(C(=O)O)O)(C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C46H60N2O10 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
801.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
23210-58-4 | |
Record name | 4-benzyl-1-[β,4-dihydroxy-α-methylphenethyl]piperidinium hydrogen tartrate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.342 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。